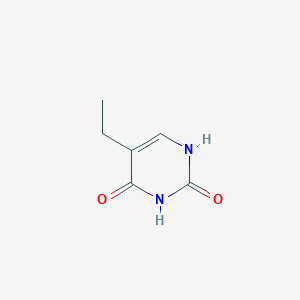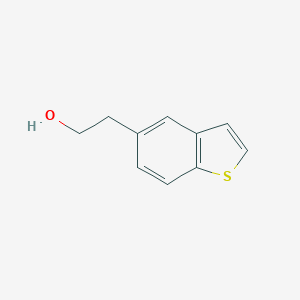![molecular formula C14H13NO3S B024730 4-[(4-Acetylphenyl)sulfonyl]aniline CAS No. 100866-99-7](/img/structure/B24730.png)
4-[(4-Acetylphenyl)sulfonyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications in the field of organic chemistry, medicinal chemistry, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
4-[(4-Acetylphenyl)sulfonyl]aniline has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of sulfonamides and related compounds. It is also used in medicinal chemistry for the development of new drugs targeting different diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound has been used as a probe for studying the binding interactions of sulfonamides with proteins.
作用機序
The mechanism of action of 4-[(4-Acetylphenyl)sulfonyl]aniline is based on its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases. 4-[(4-Acetylphenyl)sulfonyl]aniline inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme, thus preventing the catalysis of the reaction.
生化学的および生理学的効果
The biochemical and physiological effects of 4-[(4-Acetylphenyl)sulfonyl]aniline are mainly related to its inhibition of CA enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. Therefore, the use of this compound can lead to acidosis, which is a condition characterized by an increase in the acidity of the blood. Moreover, inhibition of CA enzymes can also lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
実験室実験の利点と制限
The advantages of using 4-[(4-Acetylphenyl)sulfonyl]aniline in lab experiments are its high purity, stability, and low cost. Moreover, this compound is readily available and can be synthesized using simple methods. However, one limitation of using this compound is its toxicity, which can be harmful to the experimenter if not handled properly. Therefore, appropriate safety measures should be taken while handling this compound.
将来の方向性
In the future, 4-[(4-Acetylphenyl)sulfonyl]aniline can be used for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound can be used as a probe for studying the binding interactions of sulfonamides with proteins. Furthermore, the synthesis of new derivatives of this compound can be explored to improve its potency and selectivity towards CA enzymes. Finally, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used for the development of new drugs targeting various diseases and can be used as a probe for studying the binding interactions of sulfonamides with proteins. However, appropriate safety measures should be taken while handling this compound due to its toxicity.
合成法
4-[(4-Acetylphenyl)sulfonyl]aniline can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-acetamidobenzenesulfonyl chloride and aniline in the presence of a base. This reaction results in the formation of 4-[(4-Acetylphenyl)sulfonyl]aniline as a white solid with a yield of around 80%.
特性
CAS番号 |
100866-99-7 |
|---|---|
製品名 |
4-[(4-Acetylphenyl)sulfonyl]aniline |
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
1-[4-(4-aminophenyl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C14H13NO3S/c1-10(16)11-2-6-13(7-3-11)19(17,18)14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
InChIキー |
HGWHPLHKHGKPKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



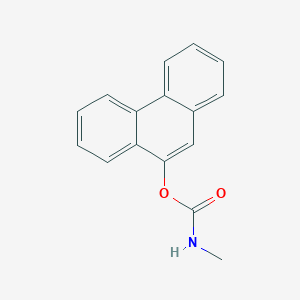
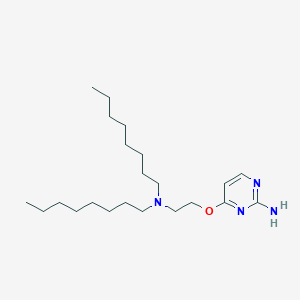
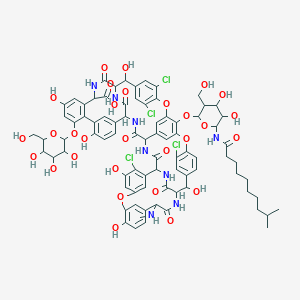
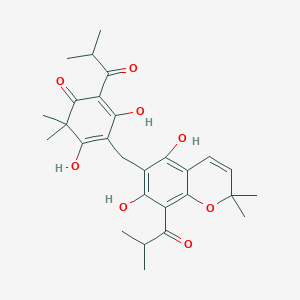
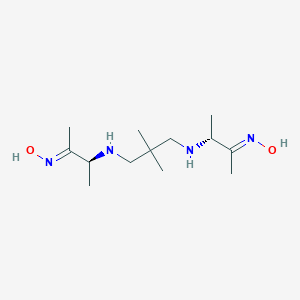
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
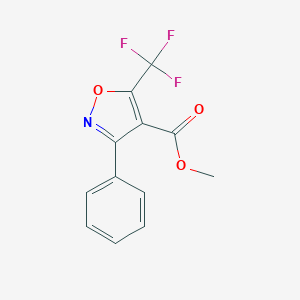
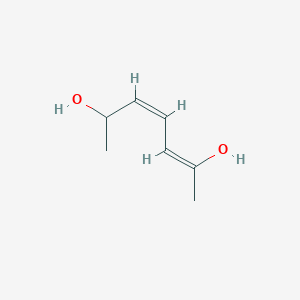
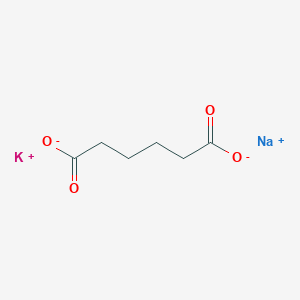
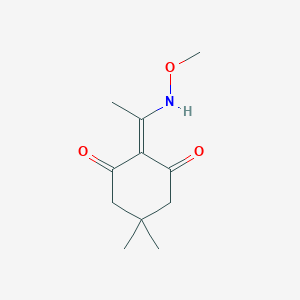
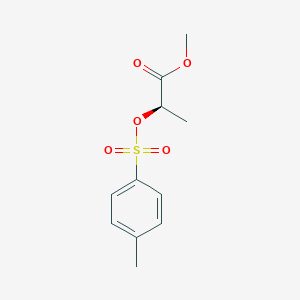
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
